molecular formula C30H25NO5 B6599532 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid CAS No. 1366365-45-8

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid

Cat. No.: B6599532
CAS No.: 1366365-45-8
M. Wt: 479.5 g/mol
InChI Key: JEJMJJJYPFKJCL-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid is a chiral, Fmoc-protected amino acid derivative. Its structure features a 3-phenoxyphenyl substituent at the β-carbon of the propanoic acid backbone, with an R-configuration at the stereogenic center. This compound is primarily utilized in peptide synthesis as a building block, leveraging the Fmoc group for temporary amine protection during solid-phase synthesis . The phenoxy group on the phenyl ring may influence electronic and steric properties, impacting its reactivity in coupling reactions or interactions in biological systems.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO5/c32-29(33)18-28(20-9-8-12-22(17-20)36-21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJMJJJYPFKJCL-MUUNZHRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Configuration Molecular Formula Molecular Weight Key Applications/Notes Reference
(3R)-3-({[...]}amino)-3-(3-phenoxyphenyl)propanoic acid 3-phenoxyphenyl R Not provided Not provided Peptide synthesis N/A
(3R)-3-({[...]}amino)-3-(4-nitrophenyl)propanoic acid 4-nitrophenyl R C24H20N2O6 432.43 Solid-phase synthesis; electron-deficient
(R)-2-(([...])amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-difluorophenyl R Not provided Not provided Research in fluorinated drug candidates
3-({[...]}amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid 3-(trifluoromethyl)phenyl R/S C25H20F3NO4 455.43 Antibiotic/antiviral research
(S)-2-(([...])amino)-3-(o-tolyl)propanoic acid 2-methylphenyl (o-tolyl) S C25H23NO4 401.45 High-purity lab reagent (HPLC: 99.76%)
3-({[...]}amino)-3-(4-isopropylphenyl)propanoic acid hydrate 4-isopropylphenyl Not specified Not provided Not provided Solubility studies (hydrate form)

Physicochemical and Reactivity Differences

  • Electron-Withdrawing vs. Fluorinated derivatives (e.g., 3,5-difluoro in , trifluoromethyl in ) improve metabolic stability and lipophilicity, making them valuable in medicinal chemistry . Alkyl substituents (e.g., o-tolyl in , isopropyl in ) introduce steric bulk, which may hinder reaction rates in solid-phase synthesis but improve target specificity .
  • Stereochemical Impact : The R-configuration in the target compound and analogs (e.g., ) contrasts with S-configuration variants (e.g., ). This affects chiral recognition in enzyme-mediated processes or receptor binding .

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